VU 0360223

mGlu5 Negative Allosteric Modulator Subtype Selectivity

Researchers studying mGlu5 in addiction circuits face confounding off-target effects with MPEP/MTEP and inverse agonism with fenobam. VU 0360223 provides the first neutral antagonist with validated efficacy in the operant sensation seeking (OSS) model at 30 mg/kg i.p. • Selective mGlu5 NAM: IC50=61 nM, Ki=477 nM; no activity at mGlu1-4,7-8 • Brain-penetrant: brain-to-plasma AUC ~1.9; 3.75 μM brain at 30 min (10 mg/kg) • Definitive anxiolytic benchmark: >10 μM brain at efficacious dose in marble burying Supplied with ≥98% HPLC purity, ambient shipping. Standard research-use B2B ordering.

Molecular Formula C15H9FN2S
Molecular Weight 268.31 g/mol
Cat. No. B580064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU 0360223
Synonyms3-Fluoro-5-(2-methyl-5-benzothiazolyl)benzonitrile
Molecular FormulaC15H9FN2S
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F
InChIInChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3
InChIKeyWDHYUBIJZHYUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

VU 0360223: Potent and Selective mGlu5 Negative Allosteric Modulator for Preclinical CNS Research


VU 0360223 is a noncompetitive antagonist and negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), belonging to the (3-cyano-5-fluorophenyl)biaryl chemical series [1]. It inhibits glutamate-induced calcium mobilization in HEK293A cells expressing rat mGlu5 with an IC50 of 61 nM and a Ki of 477 nM in radioligand binding assays [1]. Unlike prototypical mGlu5 NAMs such as MPEP and MTEP, VU 0360223 exhibits high subtype selectivity with no activity at mGlu1–4 and mGlu7–8 [1]. The compound is blood-brain barrier permeable and has demonstrated in vivo efficacy in mouse models of anxiety and addiction [1].

Why VU 0360223 Cannot Be Substituted with Generic mGlu5 Antagonists in Preclinical Studies


Substituting VU 0360223 with other mGlu5 NAMs such as MPEP or MTEP is scientifically invalid due to critical differences in off-target liability, pharmacokinetic properties, and species-specific efficacy. MPEP and MTEP have known off-target actions and rapid metabolism that have precluded their advancement into human clinical trials [1]. In contrast, VU 0360223 demonstrates a cleaner selectivity profile and unique in vivo efficacy in the operant sensation seeking (OSS) model of addiction—an assay in which it was the first small-molecule mGlu5 NAM to show significant activity alongside MTEP [2]. These distinctions directly impact experimental outcomes and necessitate compound-specific procurement.

VU 0360223: Quantitative Differentiation Evidence for Scientific Procurement


Subtype Selectivity: VU 0360223 vs. Prototypical mGlu5 NAMs

VU 0360223 demonstrates high selectivity for mGlu5 with no detectable activity at mGlu1–4 and mGlu7–8, whereas MPEP exhibits positive allosteric modulator activity at mGlu4 receptors and both MPEP and MTEP have known off-target actions that have hindered clinical development [1].

mGlu5 Negative Allosteric Modulator Subtype Selectivity

In Vivo Efficacy: VU 0360223 in the Operant Sensation Seeking Model of Addiction

VU 0360223 dose-dependently reduced progressive ratio responding for OSS stimuli in mice at 30 mg/kg i.p., without affecting food self-administration, a pattern matched by the known NAM MTEP [1]. Notably, this study represents the first reported efficacy of a small-molecule mGlu5 NAM in the OSS assay [1].

Addiction Operant Sensation Seeking mGlu5

Brain Penetration and Exposure: VU 0360223 vs. Class-Level PK Limitations

Following a 10 mg/kg i.p. dose in mice, VU 0360223 achieved a brain AUC0–6h of 1530 ng·h/g, nearly 2-fold higher than the plasma AUC0–6h of 801 ng·h/mL [1]. Brain concentrations remained above 500 ng/g until 1 h post-dose, with a calculated brain concentration of 3.75 μM at 30 min [1]. In contrast, MPEP and MTEP are characterized by rapid metabolism and poor pharmacokinetic profiles that have limited their in vivo utility [2].

Pharmacokinetics Brain Exposure mGlu5

Functional Potency and Binding Affinity: VU 0360223 vs. Fenobam

VU 0360223 inhibits glutamate-induced calcium mobilization with an IC50 of 61 nM and a Ki of 477 nM in radioligand binding [1]. Fenobam, another clinically validated mGlu5 NAM, shows comparable functional potency (IC50 = 58 ± 2 nM) but with inverse agonist activity (blocking 66% of basal mGlu5 activity, IC50 = 84 nM) [2]. While fenobam has oral bioavailability and anxiolytic activity in humans, VU 0360223's distinct chemical scaffold and lack of inverse agonism may offer advantages in studies where neutral antagonism is desired.

mGlu5 NAM Calcium Mobilization

Anxiolytic Efficacy: VU 0360223 vs. MTEP in the Marble Burying Assay

In the mouse marble burying model of anxiety, VU 0360223 at 30 mg/kg i.p. produced significant inhibition of burying behavior, comparable to the effect of MTEP at 15 mg/kg i.p. [1]. The calculated brain concentration of VU 0360223 at 30 min post-dose was 3.75 μM, and the effective brain exposure at the 30 mg/kg anxiolytic dose was estimated to exceed 10 μM [1].

Anxiety Marble Burying mGlu5

Optimal Preclinical Applications for VU 0360223 Based on Quantitative Differentiation


Mechanistic Studies of mGlu5 in Addiction: Validated OSS Model Efficacy

VU 0360223 is uniquely positioned for addiction research due to its validated efficacy in the operant sensation seeking (OSS) model—a translational assay of drug-seeking behavior [1]. As the first small-molecule mGlu5 NAM reported to reduce OSS responding (30 mg/kg i.p.), it offers a critical tool for probing mGlu5's role in addiction circuitry without the off-target confounds of MPEP or MTEP [1].

CNS Target Engagement Studies Requiring Quantifiable Brain Exposure

With a brain-to-plasma AUC ratio of ~1.9 and defined brain concentrations over time (3.75 μM at 30 min post 10 mg/kg i.p.), VU 0360223 is ideal for PK/PD studies requiring correlation between brain exposure and behavioral or biochemical endpoints [1]. This quantitative exposure data enables precise experimental design and dose selection for CNS target engagement [1].

mGlu5-Specific Pathway Dissection Without Inverse Agonist Confounds

Unlike fenobam, which displays inverse agonist activity (66% blockade of basal mGlu5 activity, IC50 = 84 nM), VU 0360223 acts as a neutral antagonist [1]. This distinction makes VU 0360223 the preferred tool for studies where the research question requires selective blockade of glutamate signaling without modulation of constitutive receptor activity [1].

Anxiolytic Drug Discovery: Validated In Vivo Dosing and Brain Exposure Thresholds

VU 0360223's efficacy in the marble burying assay at 30 mg/kg i.p., coupled with measured brain concentrations (>10 μM at anxiolytic doses), provides a benchmark for evaluating novel mGlu5 NAMs in anxiety models [1]. This data enables benchmarking of new chemical entities against a well-characterized reference compound with defined exposure-efficacy relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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